molecular formula C13H7ClN2O3 B13027333 2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione

2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione

Cat. No.: B13027333
M. Wt: 274.66 g/mol
InChI Key: KRTQEHPQQZTSKK-UHFFFAOYSA-N
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Description

2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione is a heterocyclic compound that features an isoindoline-1,3-dione core structure with a 6-chloropyridin-3-yloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione typically involves the reaction of 6-chloropyridin-3-ol with isoindoline-1,3-dione under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 6-chloropyridin-3-ol attacks the carbonyl carbon of isoindoline-1,3-dione, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recycling and waste minimization are crucial aspects of industrial synthesis to ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the carbonyl groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby influencing their function . Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Chloropyridin-3-yl)oxy)isoindoline-1,3-dione is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C13H7ClN2O3

Molecular Weight

274.66 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)oxyisoindole-1,3-dione

InChI

InChI=1S/C13H7ClN2O3/c14-11-6-5-8(7-15-11)19-16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H

InChI Key

KRTQEHPQQZTSKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CN=C(C=C3)Cl

Origin of Product

United States

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